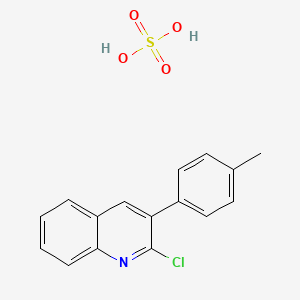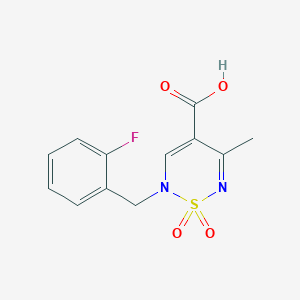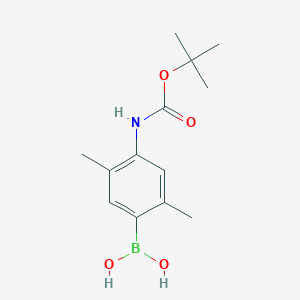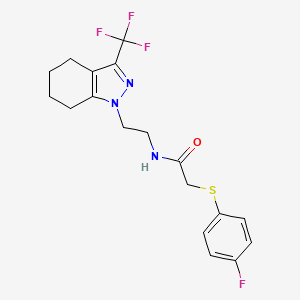
2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(4-methylphenyl)quinoline is a quinoline derivative . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to 2-Chloro-3-(4-methylphenyl)quinoline, has been described in the literature . The Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating is one of the synthetic routes . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(4-methylphenyl)quinoline is C16H12ClN . It consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehyde, a related compound, can undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .Physical And Chemical Properties Analysis
The average mass of 2-Chloro-3-(4-methylphenyl)quinoline is 253.726 Da, and its monoisotopic mass is 253.065826 Da .科学的研究の応用
Drug Design and Medicinal Chemistry
2-Chloro-3-(4-methylphenyl)quinoline: is a compound that has garnered attention in the field of medicinal chemistry due to its quinoline core structure. Quinolines are known for their broad spectrum of bioactivity, making them a core template in drug design . This particular compound could be utilized in synthesizing derivatives with potential therapeutic effects, such as antimalarial, antibacterial, and anticancer agents.
Organic Synthesis
In organic chemistry, 2-Chloro-3-(4-methylphenyl)quinoline can be used to construct complex molecular architectures. It can undergo various reactions, including substitution, to create diverse quinoline derivatives. These derivatives are valuable for developing new materials and chemicals with unique properties .
Agrochemical Research
Quinoline derivatives have applications in agrochemical research. They can be designed to function as pesticides or herbicides, providing protection against pests and weeds that affect crop yield. The structural modification of 2-Chloro-3-(4-methylphenyl)quinoline could lead to the development of new agrochemicals .
Material Science
The quinoline structure of 2-Chloro-3-(4-methylphenyl)quinoline can be incorporated into materials to impart specific characteristics, such as fluorescence or electrical conductivity. This makes it a candidate for creating advanced materials for use in electronics or as sensors .
Sulfuric Acid in Atmospheric Chemistry
Sulfuric acid: plays a crucial role in atmospheric chemistry. It can form particles that influence the physical properties of clouds, affecting radiative forcing and Earth’s climate. Understanding its formation and behavior in the atmosphere is vital for climate projections .
Industrial Applications of Sulfuric Acid
In industry, sulfuric acid is used in the manufacture of fertilizers, pigments, dyes, drugs, explosives, detergents, and inorganic salts and acids. It is also crucial in petroleum refining and metallurgical processes. Its role as an electrolyte in lead-acid storage batteries is one of its most familiar applications .
作用機序
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities . They are often used in the development of new drugs , and their targets can vary depending on the specific derivative and its functional groups.
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For example, in the Suzuki–Miyaura coupling reaction, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
For instance, some quinoline compounds have shown excellent antimicrobial effects against both Gram-negative and Gram-positive bacteria strains .
特性
IUPAC Name |
2-chloro-3-(4-methylphenyl)quinoline;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN.H2O4S/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZNHBGOUJQGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)

![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)

![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)
![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)
![7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878232.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)


![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)
![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2878240.png)
![Methyl (E)-4-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2878241.png)